3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine
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Overview
Description
3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with pyrrolidine and tosylpyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 3-methylpyridine and a suitable aldehyde or ketone.
Introduction of Pyrrolidine Groups: The pyrrolidine groups can be introduced via nucleophilic substitution reactions. For example, 3-methyl-2-chloropyridine can react with pyrrolidine in the presence of a base to form 3-methyl-2-(pyrrolidin-1-yl)pyridine.
Tosylation: The tosyl group can be introduced by reacting the pyrrolidine-substituted pyridine with tosyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, leading to the reduction of the pyridine ring or the tosyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the pyrrolidine groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Reduction: Reduced pyridine or tosyl groups.
Substitution: Various substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Properties
Molecular Formula |
C21H27N3O2S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C21H27N3O2S/c1-16-7-9-19(10-8-16)27(25,26)24-13-5-6-20(24)18-14-17(2)21(22-15-18)23-11-3-4-12-23/h7-10,14-15,20H,3-6,11-13H2,1-2H3 |
InChI Key |
QBLFSAOAUCLTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)N4CCCC4 |
Origin of Product |
United States |
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